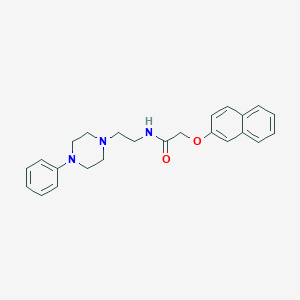

2-(naphthalen-2-yloxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-2-yloxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c28-24(19-29-23-11-10-20-6-4-5-7-21(20)18-23)25-12-13-26-14-16-27(17-15-26)22-8-2-1-3-9-22/h1-11,18H,12-17,19H2,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBUTVFREBVHQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(naphthalen-2-yloxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide is a complex organic compound notable for its structural components, which include a naphthalene ring, a phenylpiperazine moiety, and an acetamide group. This unique structure enables the compound to exhibit diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂ |

| Molecular Weight | 389.5 g/mol |

| CAS Number | 1049443-08-4 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of various receptors and enzymes, leading to therapeutic effects such as:

- Anticonvulsant Activity : Research indicates that derivatives of phenylpiperazine, including this compound, have shown protective effects in animal models against seizures, particularly in the maximal electroshock (MES) test. The efficacy was observed at varying doses, with higher lipophilicity correlating to delayed but prolonged anticonvulsant action .

- Antimicrobial Properties : The compound has been evaluated for its potential antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms involving cell membrane disruption and interference with metabolic pathways.

Case Studies and Research Findings

- Anticonvulsant Studies : A study synthesized several N-phenyl derivatives, including those related to this compound, and evaluated their anticonvulsant properties in animal models. Results indicated a significant protective effect against seizures at specific dosages, highlighting the potential for developing new antiepileptic drugs based on this scaffold .

- Antioxidant Activity : In another investigation, compounds derived from naphthalenes were assessed for their antioxidant properties using the ABTS assay. The findings suggested that modifications to the naphthalene structure could enhance antioxidant activity, which is crucial for preventing oxidative stress-related diseases .

- Enzyme Inhibition : Piperazine derivatives, including those similar to this compound, have been shown to inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to other related compounds.

| Compound | Anticonvulsant Activity | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Moderate |

| N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide | High | No | Low |

| Other piperazine derivatives | Variable | Yes | High |

Comparison with Similar Compounds

Morpholine-Based Analog

Compound: N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

- Key Differences : Replaces the 4-phenylpiperazine group with a morpholine ring.

- Biological Activity : Demonstrated cytotoxicity in HeLa cells (IC50: 3.16 µM/mL), comparable to cisplatin (3.32 µM/mL) .

- Significance : The morpholine group enhances metabolic stability but may reduce receptor selectivity compared to piperazine derivatives.

Triazole-Modified Acetamides

Compounds : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives (e.g., 6a, 6b, 6c)

- Key Differences : Incorporates a triazole ring and naphthalen-1-yloxy group instead of naphthalen-2-yloxy.

- Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition, yielding compounds with variable substituents (e.g., nitro groups on phenyl rings) .

- Significance : Structural diversity in the triazole series allows for tuning of electronic properties but lacks reported cytotoxicity data for direct comparison.

4-Methoxyphenyl Derivatives

Compound : N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a)

- Key Differences : Substitutes 4-phenylpiperazine with a 4-methoxyphenyl ethyl group.

- Biological Activity: Exhibited inhibitory activity (IC50: 69 µM) against protein tyrosine phosphatase 1B (PTP1B), outperforming analogs with nitro or phenoxy groups (3b: IC50 = 87 µM; 3c: IC50 = 74 µM) .

- Significance : Methoxy groups enhance electron-donating effects, improving enzyme inhibition.

Piperazine Sulfonyl Derivatives

Compound : 2-(Naphthalen-1-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide (CAS 897621-81-7)

- Key Differences : Incorporates a sulfonyl bridge between the piperazine and ethyl chain.

- Molecular Weight : 437.6 g/mol (vs. 403.5 g/mol for the target compound) .

Structural-Activity Relationship (SAR) Analysis

Impact of Heterocyclic Substituents

- Piperazine vs. Morpholine : Piperazine derivatives (e.g., target compound) may exhibit enhanced receptor affinity due to nitrogen-rich pharmacophores, while morpholine analogs prioritize metabolic stability .

- Sulfonyl vs. Ethyl Linkers : Sulfonyl groups (e.g., CAS 897621-81-7) introduce steric bulk and polarity, which may reduce cell permeability compared to simpler ethyl chains .

Substituent Position on Naphthalene

- Naphthalen-2-yloxy vs. Naphthalen-1-yloxy : The 2-position (target compound) may optimize steric interactions with hydrophobic enzyme pockets, whereas 1-substituted analogs (e.g., compounds) show uncharacterized bioactivity .

Comparative Data Tables

Table 2: Hypoglycemic Activity of 4-Methoxyphenyl Derivatives (In Vivo)

| Compound | Blood Sugar Reduction (Sucrose-Loaded Rats) | Blood Sugar Reduction (STZ-Induced Diabetic Rats) |

|---|---|---|

| 3a | 25.1% | 21.4% |

| 3b | 19.8% | 17.5% |

| 3c | 24.6% | 20.6% |

Data adapted from .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-(naphthalen-2-yloxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step protocol:

Propargylation : React naphthalen-2-ol with propargyl bromide in the presence of K₂CO₃ in DMF to form (prop-2-yn-1-yloxy)naphthalene .

Amide Coupling : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) or carbodiimide-mediated coupling to attach the 4-phenylpiperazine-ethylamine moiety.

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How is the structural integrity of this compound confirmed in experimental settings?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- IR Spectroscopy : Confirm the presence of acetamide (C=O stretch ~1670 cm⁻¹), naphthyl ether (C-O stretch ~1250 cm⁻¹), and piperazine (N-H bend ~1550 cm⁻¹) .

- NMR : Assign signals for naphthalene protons (δ 7.2–8.2 ppm), piperazine ethyl chain (δ 2.5–3.5 ppm), and acetamide carbonyl (δ 165–170 ppm in ¹³C) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C=O⋯H-N) to validate stereochemistry .

Q. What are the primary biological targets of this compound, and how are they identified?

- Methodological Answer : The 4-phenylpiperazine moiety suggests affinity for serotonin (5-HT) or dopamine receptors. Experimental approaches include:

- Radioligand Binding Assays : Screen against 5-HT₁A/₂A and D₂/D₃ receptors using [³H]-8-OH-DPAT or [³H]-spiperone .

- Functional Assays : Measure cAMP modulation in HEK293 cells transfected with receptor constructs .

- Docking Studies : Use AutoDock Vina to predict binding poses in receptor active sites (PDB: 7E2Z for 5-HT₁A) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for CNS targets?

- Methodological Answer :

- Modify Substituents : Replace naphthalen-2-yloxy with substituted aryl groups (e.g., 4-fluorophenyl) to enhance blood-brain barrier penetration .

- Alkyl Chain Variation : Test ethyl vs. propyl spacers between piperazine and acetamide to balance lipophilicity and solubility (logP calculated via MarvinSketch) .

- In Silico Screening : Apply QSAR models (e.g., Random Forest) to predict affinity changes based on Hammett constants of substituents .

Q. What computational strategies are effective in predicting off-target interactions?

- Methodological Answer :

- Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Phase to identify overlap with adrenergic or histamine receptors .

- Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers (CHARMM36 force field) to assess membrane permeability .

- Machine Learning : Train models on ChEMBL data to flag potential hERG channel inhibition (e.g., using DeepChem) .

Q. How should contradictory biochemical assay data (e.g., IC₅₀ variability) be resolved?

- Methodological Answer :

- Assay Replication : Repeat experiments in triplicate across independent labs using standardized protocols (e.g., ATP-lite for cytotoxicity) .

- Orthogonal Validation : Cross-check receptor binding with functional assays (e.g., FLIPR for calcium flux) .

- Meta-Analysis : Apply ANOVA to identify batch effects (e.g., cell passage number, solvent DMSO concentration) .

Q. What in vivo models are suitable for evaluating pharmacokinetics (PK) and efficacy?

- Methodological Answer :

- Rodent PK Studies : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; collect plasma at 0.5–24 h for LC-MS/MS analysis. Calculate AUC, t₁/₂, and bioavailability .

- Behavioral Models : Test anxiolytic effects in elevated plus-maze (dose range: 1–30 mg/kg) .

- Microdialysis : Monitor extracellular dopamine in nucleus accumbens using HPLC-ECD .

Q. How can researchers mitigate toxicity risks during preclinical development?

- Methodological Answer :

- AMES Test : Screen for mutagenicity in TA98/TA100 strains (±S9 metabolic activation) .

- hERG Patch Clamp : Assess cardiac risk using HEK293 cells expressing hERG channels (IC₅₀ threshold: >10 μM) .

- Hepatocyte Assays : Measure ALT/AST release in primary human hepatocytes after 72-h exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.